3-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indazole
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Overview
Description
3-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indazole is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indazole typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . The fluoromethyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents. The final step involves the coupling of the piperidine derivative with an indazole precursor under suitable reaction conditions, such as using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium is another method that can be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indazole involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the indazole moiety may contribute to its overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(piperidine-1-carbonyl)phenylboronic acid: Shares the piperidine ring but differs in the substituents and overall structure.
2-amino-4-(1-piperidine)pyridine derivatives: Similar in having a piperidine ring but with different functional groups and applications.
Uniqueness
3-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indazole is unique due to the presence of both the fluoromethyl group and the indazole moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16FN3O |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-(1H-indazol-3-yl)methanone |
InChI |
InChI=1S/C14H16FN3O/c15-9-10-5-7-18(8-6-10)14(19)13-11-3-1-2-4-12(11)16-17-13/h1-4,10H,5-9H2,(H,16,17) |
InChI Key |
VHXJLQWBKLJJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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